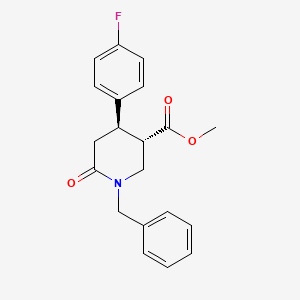

trans 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

trans 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structural features, including a benzyl group, a fluorophenyl group, and a piperidine ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and has garnered interest due to its potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of trans 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester typically involves multiple steps:

Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction. This can be achieved by reacting appropriate starting materials under acidic or basic conditions.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction. Benzyl chloride is commonly used as the benzylating agent.

Fluorination: The fluorophenyl group is introduced through a halogenation reaction, where a fluorine atom is substituted onto the phenyl ring.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This is typically done using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The process involves:

Continuous Flow Synthesis: Reactants are continuously fed into the reactor, and products are continuously removed. This method enhances reaction efficiency and safety.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

Substitution: The benzyl and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitutions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted benzyl or fluorophenyl derivatives.

Applications De Recherche Scientifique

Research indicates that trans 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester exhibits significant biological activity, particularly in pharmacological contexts:

- Potential Antidepressant Properties : Its structural similarity to known antidepressants suggests that it may interact with serotonin transporters, indicating potential anxiolytic or antidepressant effects. Studies have shown that compounds with similar piperidine structures often exhibit these properties .

- Mechanism of Action : Although specific mechanisms remain to be fully elucidated, preliminary findings suggest interactions with various biological targets, including enzymes involved in neurotransmitter regulation. The presence of the carbonyl group in the piperidine ring may facilitate nucleophilic addition reactions, further enhancing its reactivity .

Applications in Research

The compound has several notable applications in scientific research:

- Medicinal Chemistry : As an intermediate in drug synthesis, it plays a crucial role in developing new therapeutic agents targeting central nervous system disorders.

- Biochemical Research : It serves as a valuable tool for studying enzyme interactions and mechanisms, particularly in the context of multidrug resistance (MDR) reversal agents .

- Pharmacological Studies : Its derivatives are explored for their potential use as antidepressants and other therapeutic agents due to their structural features that allow for interactions with key biological receptors .

Mécanisme D'action

The mechanism of action of trans 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl (3S,4R)-1-benzyl-4-phenyl-6-oxopiperidine-3-carboxylate: Lacks the fluorine atom on the phenyl ring.

Methyl (3S,4R)-1-benzyl-4-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate: Contains a chlorine atom instead of fluorine.

Methyl (3S,4R)-1-benzyl-4-(4-methylphenyl)-6-oxopiperidine-3-carboxylate: Contains a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in trans 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester imparts unique properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from its analogs and valuable for certain applications.

Activité Biologique

trans 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester (CAS No. 612095-72-4) is a synthetic compound belonging to the piperidine family. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H20FNO3, with a molecular weight of approximately 341.38 g/mol. The compound features a piperidine ring with a carbonyl group at the 6-position and a carboxylic acid functional group at the 3-position, which are critical for its biological activity .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : Achieved through cyclization reactions.

- Introduction of the Benzyl Group : Via nucleophilic substitution using benzyl chloride.

- Fluorination : Substitution of a fluorine atom onto the phenyl ring.

- Esterification : Conversion of the carboxylic acid to a methyl ester using methanol and an acid catalyst .

Pharmacological Potential

This compound has been studied for various biological activities:

- Analgesic and Anti-inflammatory Effects : Preliminary studies suggest that this compound may act as an analgesic by modulating neurotransmitter systems, potentially interacting with opioid receptors or other central nervous system targets .

- Antimicrobial Activity : Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from <0.008 to 32 µg/mL . The specific activity against Mycobacterium tuberculosis highlights its potential in treating resistant strains .

The exact mechanism of action for this compound remains an area of active research. It is hypothesized that the compound may function as an enzyme inhibitor or receptor modulator, impacting various signaling pathways involved in pain and inflammation .

Study on Antimicrobial Efficacy

A notable study evaluated the antimicrobial efficacy of related piperidine derivatives against M. tuberculosis H37Rv, revealing that certain compounds exhibited up to four times greater activity than standard treatments like ciprofloxacin . The findings underscore the potential for this compound to serve as a scaffold for developing new anti-tubercular agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies conducted on various piperidine derivatives emphasize the significance of substituent modifications at specific positions on the piperidine ring. For example, fluorination at the para position on the phenyl ring has been shown to enhance antibacterial potency while maintaining low toxicity profiles .

Data Summary

| Property | Details |

|---|---|

| Molecular Formula | C20H20FNO3 |

| Molecular Weight | 341.38 g/mol |

| Biological Activities | Analgesic, Anti-inflammatory, Antimicrobial |

| Key Findings | Significant activity against M. tuberculosis; potential as an analgesic |

Propriétés

Numéro CAS |

612095-72-4 |

|---|---|

Formule moléculaire |

C20H20FNO3 |

Poids moléculaire |

341.4 g/mol |

Nom IUPAC |

methyl (3R,4S)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylate |

InChI |

InChI=1S/C20H20FNO3/c1-25-20(24)18-13-22(12-14-5-3-2-4-6-14)19(23)11-17(18)15-7-9-16(21)10-8-15/h2-10,17-18H,11-13H2,1H3/t17-,18+/m1/s1 |

Clé InChI |

HQCMRPPNDBQTRB-MSOLQXFVSA-N |

SMILES |

COC(=O)C1CN(C(=O)CC1C2=CC=C(C=C2)F)CC3=CC=CC=C3 |

SMILES isomérique |

COC(=O)[C@H]1CN(C(=O)C[C@@H]1C2=CC=C(C=C2)F)CC3=CC=CC=C3 |

SMILES canonique |

COC(=O)C1CN(C(=O)CC1C2=CC=C(C=C2)F)CC3=CC=CC=C3 |

Synonymes |

(3S,4R)-4-(4-Fluorophenyl)-6-oxo-1-(phenylmethyl)-3-piperidinecarboxylic Acid Methyl Ester; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.